An In-depth Technical Guide to the Synthesis and Characterization of 6,7-Dichloroflavone
An In-depth Technical Guide to the Synthesis and Characterization of 6,7-Dichloroflavone
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of 6,7-dichloroflavone (CAS No: 288400-98-6), a halogenated flavonoid of interest in chemical and pharmaceutical research. The document outlines a robust synthetic pathway, provides detailed experimental protocols, and presents a comprehensive characterization profile. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and reproducibility for research and development applications.
Physical and Chemical Properties
6,7-Dichloroflavone is a synthetic organic compound belonging to the flavonoid class. Its core structure is a 2-phenyl-4H-chromen-4-one backbone substituted with two chlorine atoms on the benzo-gamma-pyrone ring system (A and C rings). These substitutions significantly influence the molecule's electronic properties and lipophilicity, making it a subject of interest for structure-activity relationship (SAR) studies.
| Property | Value | Source |
| CAS Number | 288400-98-6 | [1] |
| Molecular Formula | C₁₅H₈Cl₂O₂ | [1] |
| Molecular Weight | 291.13 g/mol | [1] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Not available in cited literature | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, Chloroform | N/A |
Synthesis Pathway
The synthesis of 6,7-dichloroflavone can be achieved through a multi-step process commencing with the Friedel-Crafts acylation of 1,2-dichlorobenzene to form the key intermediate, 1-(4,5-dichloro-2-hydroxyphenyl)ethanone. This intermediate is then subjected to a Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization to yield the final flavone product.[2][3]
Experimental Protocols
The following protocols describe a plausible and established route for the synthesis of 6,7-dichloroflavone.
Protocol 3.1: Synthesis of 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone (Intermediate 1)
This step involves the Fries rearrangement of 3,4-dichlorophenyl acetate, which is first prepared from 3,4-dichlorophenol.
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Acetylation of 3,4-Dichlorophenol:
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To a solution of 3,4-dichlorophenol (1 eq.) in a suitable solvent like dichloromethane, add acetyl chloride (1.2 eq.) and a base such as triethylamine or pyridine (1.2 eq.) at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
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Work up the reaction by washing with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 3,4-dichlorophenyl acetate.
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Fries Rearrangement:
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To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq.), add 3,4-dichlorophenyl acetate (1 eq.) portion-wise at 0 °C.
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After the addition is complete, heat the mixture to 140-160 °C and maintain for 2-3 hours.[4]
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Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice mixed with concentrated HCl.
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Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 1-(4,5-dichloro-2-hydroxyphenyl)ethanone.
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Protocol 3.2: Synthesis of 6,7-Dichloroflavone (Final Product)
This protocol follows the Baker-Venkataraman rearrangement pathway.[2][5][6]
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Esterification (Intermediate 2):
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Dissolve 1-(4,5-dichloro-2-hydroxyphenyl)ethanone (1 eq.) in anhydrous pyridine.
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Add benzoyl chloride (1.2 eq.) dropwise to the solution while stirring at 0 °C.
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Allow the mixture to stir at room temperature for 4-6 hours.
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Pour the reaction mixture into a beaker containing crushed ice and 1 M HCl with vigorous stirring to precipitate the ester product.
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Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from methanol or ethanol.
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Baker-Venkataraman Rearrangement (Intermediate 3):
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Suspend the dried ester intermediate (1 eq.) in anhydrous pyridine.
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Add powdered potassium hydroxide (KOH, 3 eq.) and heat the mixture to 50-60 °C for 2-3 hours, during which the mixture turns into a thick paste.
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Cool the reaction mixture to room temperature and acidify with dilute acetic acid or HCl to precipitate the 1,3-diketone product.
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Filter the resulting solid, wash with water, and dry. This intermediate is often used in the next step without further purification.
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Acid-Catalyzed Cyclization (Final Product):
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Dissolve the crude 1,3-diketone intermediate in glacial acetic acid.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per gram of diketone).
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Heat the mixture under reflux for 1-2 hours.[6]
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After cooling, pour the reaction mixture onto crushed ice to precipitate the crude 6,7-dichloroflavone.
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Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.
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Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 6,7-dichloroflavone.
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Characterization Data
As no complete experimental dataset for 6,7-dichloroflavone was found in the cited literature, the following characterization data is based on known values for the molecular formula and predictive models derived from analogous structures.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the flavone core structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3050 | Medium | Aromatic C-H Stretch |
| ~1650-1635 | Strong | C=O Stretch (γ-pyrone) |
| ~1610-1580 | Medium-Strong | Aromatic C=C Stretch |
| ~1450-1350 | Medium | In-plane C-H Bending |
| ~1300-1000 | Strong | C-O-C Stretch (ether) |
| ~850-750 | Strong | C-Cl Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables provide predicted ¹H and ¹³C NMR chemical shifts in CDCl₃. Predictions are based on the flavone skeleton, with adjustments for the electronic effects of the chloro-substituents.
Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Notes |
| H-3 | 6.8 - 7.0 | s | Singlet, characteristic of flavone H-3. |
| H-5 | 8.2 - 8.4 | s | Downfield shift due to proximity to C=O and deshielding by Cl at C-6. |
| H-8 | 7.6 - 7.8 | s | Singlet, deshielded by aromatic ring current. |
| H-2', H-6' | 7.9 - 8.1 | m | Ortho protons on B-ring. |
| H-3', H-4', H-5' | 7.4 - 7.6 | m | Meta and para protons on B-ring. |
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Notes |
| C-2 | 163 - 165 | Attached to oxygen and part of a C=C bond. |
| C-3 | 107 - 109 | Shielded carbon adjacent to C-2. |
| C-4 | 177 - 179 | Carbonyl carbon, significantly downfield. |
| C-4a | 123 - 125 | Bridgehead carbon. |
| C-5 | 127 - 129 | Deshielded by C=O and Cl at C-6. |
| C-6 | 133 - 135 | Carbon bearing a chlorine atom. |
| C-7 | 137 - 139 | Carbon bearing a chlorine atom. |
| C-8 | 118 - 120 | Aromatic CH. |
| C-8a | 155 - 157 | Carbon adjacent to the heterocyclic oxygen. |
| C-1' | 130 - 132 | Quaternary carbon of the B-ring. |
| C-2', C-6' | 126 - 128 | Ortho carbons of the B-ring. |
| C-3', C-5' | 129 - 131 | Meta carbons of the B-ring. |
| C-4' | 131 - 133 | Para carbon of the B-ring. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Predicted Relative Abundance | Notes |
| 290 | [M]⁺• (C₁₅H₈³⁵Cl₂O₂) | 100% | Molecular ion (base peak) |
| 292 | [M+2]⁺• (C₁₅H₈³⁵Cl³⁷ClO₂) | ~65% | Isotopic peak from one ³⁷Cl atom |
| 294 | [M+4]⁺• (C₁₅H₈³⁷Cl₂O₂) | ~10% | Isotopic peak from two ³⁷Cl atoms |
| 262 | [M-CO]⁺• | Variable | Loss of carbon monoxide |
| 189/191 | [C₇H₃Cl₂O]⁺ | Variable | Fragment from Retro-Diels-Alder (RDA) cleavage of the C-ring |
| 102 | [C₈H₆]⁺ | Variable | Fragment from RDA cleavage of the C-ring |
Experimental Workflow and Potential Biological Activity
Experimental Workflow: Synthesis and Purification
The general laboratory workflow for the synthesis, workup, and purification of 6,7-dichloroflavone is outlined below.
Potential Biological Activity and Signaling
While the specific biological activities of 6,7-dichloroflavone are not extensively documented in the searched literature, related dichlorinated flavonoids have shown potential as anticancer and antioxidant agents. The mechanisms may involve direct free radical scavenging or interaction with cellular signaling pathways that regulate cell proliferation and inflammation.
References
- 1. 288400-98-6 CAS MSDS (6,7-DICHLOROFLAVONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
